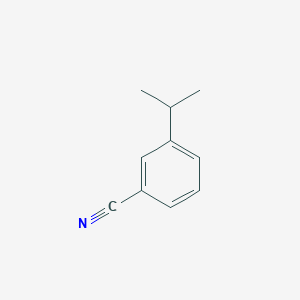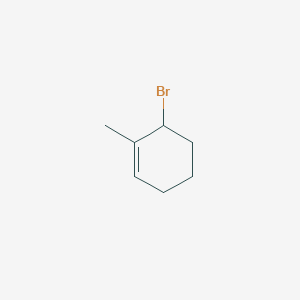
6-Bromo-1-methylcyclohexene
Overview
Description
6-Bromo-1-methylcyclohexene is an organic compound with the molecular formula C₇H₁₁Br It is a brominated derivative of methylcyclohexene, characterized by the presence of a bromine atom attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromo-1-methylcyclohexene can be synthesized through several methods. One common approach involves the bromination of 1-methylcyclohexene using bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄). The reaction typically proceeds at room temperature, resulting in the addition of a bromine atom to the cyclohexene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and controlled addition of bromine can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-methylcyclohexene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH⁻) or alkoxide (RO⁻) ions, leading to the formation of different substituted cyclohexenes.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form 1-methylcyclohexene.
Addition Reactions: The compound can participate in addition reactions with various reagents, such as hydrogen bromide (HBr) or other halogens, leading to the formation of di-substituted cyclohexenes.
Common Reagents and Conditions
Bromine (Br₂): Used for the initial bromination of 1-methylcyclohexene.
Strong Bases (e.g., KOH, NaOH): Used in elimination reactions to form alkenes.
Nucleophiles (e.g., OH⁻, RO⁻): Used in substitution reactions to replace the bromine atom.
Major Products Formed
1-Methylcyclohexene: Formed through elimination reactions.
Substituted Cyclohexenes: Formed through substitution reactions with various nucleophiles.
Scientific Research Applications
6-Bromo-1-methylcyclohexene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of brominated analogs of bioactive molecules.
Material Science: It can be utilized in the preparation of polymers and other materials with specific properties, such as flame retardancy.
Mechanism of Action
The mechanism of action of 6-Bromo-1-methylcyclohexene in chemical reactions involves the reactivity of the bromine atom and the cyclohexene ring. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the bromine atom is eliminated along with a proton to form a double bond. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the cyclohexene ring .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-methylcyclohexene
- 1-Bromo-3-methylcyclohexene
- 1-Bromo-4-methylcyclohexene
Uniqueness
6-Bromo-1-methylcyclohexene is unique due to the position of the bromine atom on the cyclohexene ring, which influences its reactivity and the types of reactions it can undergo. The specific placement of the bromine atom can lead to different regioselectivity and stereoselectivity in chemical reactions compared to other brominated cyclohexenes .
Properties
IUPAC Name |
6-bromo-1-methylcyclohexene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c1-6-4-2-3-5-7(6)8/h4,7H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPQJEUVZUTALE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCCC1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306222 | |
| Record name | 6-bromo-1-methylcyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40648-23-5 | |
| Record name | NSC174671 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174671 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-bromo-1-methylcyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


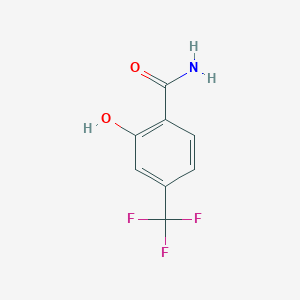
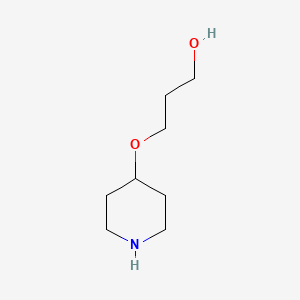
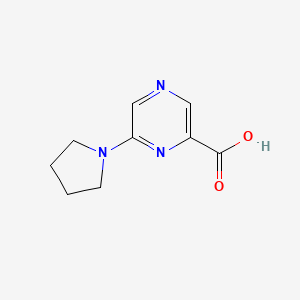
![4-{[(trimethylsilyl)oxy]methyl}aniline](/img/structure/B3383260.png)
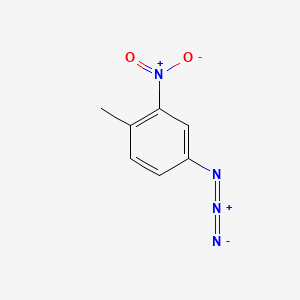
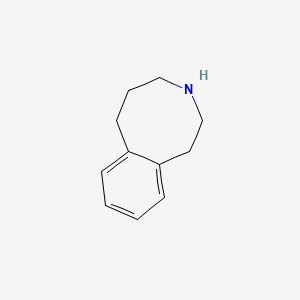
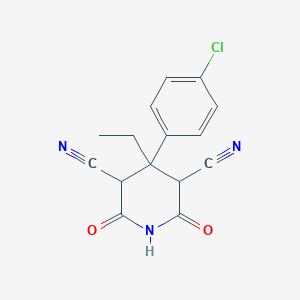
![4-chloro-6-[(2-methylcyclohexyl)oxy]pyrimidine](/img/structure/B3383286.png)
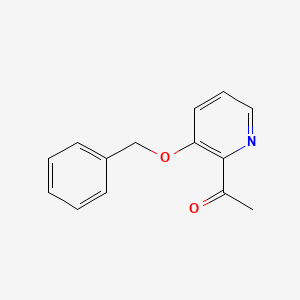
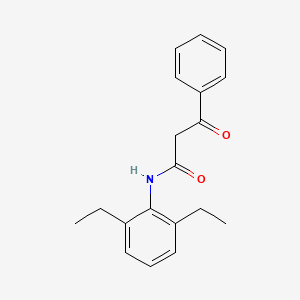
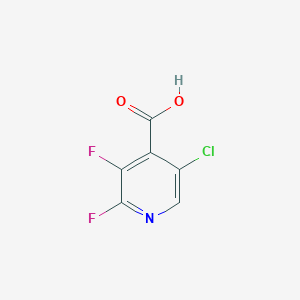
![5-[(2-Fluorophenyl)sulfamoyl]-2,3-dimethoxybenzoic acid](/img/structure/B3383327.png)

